BenchChemオンラインストアへようこそ!

2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride

H1-antihistamine CNS penetration insomnia

2-(Piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride (CAS 1185176-25-3, molecular formula C₁₂H₁₆ClN₃, MW 237.73 g/mol) is the hydrochloride salt of a heterocyclic building block comprising a benzimidazole core substituted at the 2-position with a piperidin-3-yl moiety. The compound is commercially supplied as a white crystalline solid with a specification of ≥98% purity by HPLC and moisture content ≤0.5%, produced at scales up to 50 kg.

Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
CAS No. 1185176-25-3
Cat. No. B8219773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride
CAS1185176-25-3
Molecular FormulaC12H16ClN3
Molecular Weight237.73 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC3=CC=CC=C3N2.Cl
InChIInChI=1S/C12H15N3.ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H
InChIKeyDQAJADFVPDRSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-3-yl)-1H-benzo[d]imidazole Hydrochloride (CAS 1185176-25-3): Scaffold Identity and Procurement-Relevant Characteristics


2-(Piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride (CAS 1185176-25-3, molecular formula C₁₂H₁₆ClN₃, MW 237.73 g/mol) is the hydrochloride salt of a heterocyclic building block comprising a benzimidazole core substituted at the 2-position with a piperidin-3-yl moiety [1]. The compound is commercially supplied as a white crystalline solid with a specification of ≥98% purity by HPLC and moisture content ≤0.5%, produced at scales up to 50 kg [2]. Its structure places it at the intersection of two privileged pharmacophores—benzimidazole and piperidine—and it serves as the parent scaffold for published medicinal chemistry campaigns targeting CNS-penetrating H₁-antihistamines for insomnia [3] and orally active renin inhibitors [4].

Why 2-(Piperidin-3-yl)-1H-benzo[d]imidazole Hydrochloride Cannot Be Interchanged with In-Class Analogs Without Risk


Although the benzimidazole-piperidine chemical space contains multiple regioisomers and salt forms that may appear interchangeable on catalog pages, substitution without quantitative verification carries material risk. The 3-piperidinyl attachment regiochemistry (C-2 of benzimidazole) produces a distinct vector angle and electronic environment compared to the 4-piperidinyl isomer [1] or the N-1 positional isomer , leading to divergent biological program assignments: the 3-yl scaffold was specifically optimized for CNS-penetrating H₁-antihistamine activity in two published lead optimization campaigns [1][2], whereas the 4-yl scaffold has been independently developed for anti-inflammatory applications with a different target profile [3]. Furthermore, the hydrochloride salt form confers aqueous solubility characteristics that the free base (CAS 123771-23-3, LogP 2.36) does not possess [4], directly impacting assay compatibility and formulation workflows. These differences are structural and physicochemical in nature—not merely vendor-convenience distinctions—and substitution without verification risks experimental inconsistency.

Quantitative Differentiation Evidence for 2-(Piperidin-3-yl)-1H-benzo[d]imidazole Hydrochloride Versus Closest Analogs


Regiochemistry-Driven Biological Program Divergence: 3-Piperidinyl vs. 4-Piperidinyl Benzimidazole Scaffolds

The 2-(piperidin-3-yl)-1H-benzimidazole scaffold (from which this hydrochloride salt is derived) has been specifically validated as a CNS-penetrating H₁-antihistamine scaffold in two published lead optimization studies [1][2], with the lead derivative Antihistamine-1 (Compound 2) demonstrating H₁ receptor Ki = 6.9 nM and acceptable blood-brain barrier penetration [1]. In contrast, the 2-(piperidin-4-yl)-1H-benzimidazole scaffold (CAS 38385-95-4) has been independently pursued for anti-inflammatory applications, with its most potent derivative (compound 6e) showing NO production inhibition IC₅₀ = 0.86 μM and TNF-α inhibition IC₅₀ = 1.87 μM in LPS-stimulated RAW 264.7 macrophages [3]. No published study has demonstrated H₁-antihistamine activity for the 4-yl isomer scaffold, nor anti-inflammatory activity for the 3-yl scaffold. This represents a clear program-level divergence in biological application driven by the piperidine attachment point.

H1-antihistamine CNS penetration insomnia anti-inflammatory scaffold selectivity

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Assay Compatibility Differentiation

The hydrochloride salt (CAS 1185176-25-3, MW 237.73) is described by multiple suppliers as water-soluble, with the salt form reported to enhance aqueous solubility and facilitate direct use in biological assays [1]. In contrast, the free base form (CAS 123771-23-3, MW 201.27) has a computed LogP of 2.36 and XLogP3 of 1.6 [2], indicating moderate lipophilicity and limited intrinsic aqueous solubility. The hydrochloride salt increases the molecular weight by approximately 18% (237.73 vs. 201.27 g/mol) while converting the basic piperidine nitrogen to a protonated, water-soluble ammonium species. This salt/free-base pair exemplifies the classic pharmaceutical solubility enhancement strategy: the hydrochloride form is the preferred input material for aqueous-based biochemical and cellular assays, while the free base may be more suitable for organic synthesis steps requiring anhydrous conditions.

salt form aqueous solubility biological assay formulation CNS drug discovery

Lipophilicity Differential Between 3-yl and 4-yl Regioisomers and Implications for CNS Drug Design

The 2-(piperidin-3-yl) substitution pattern produces a measurably different lipophilicity compared to the 4-yl isomer. The free base of the 3-isomer (CAS 123771-23-3) has a computed XLogP3 of 1.6 [1], while the 4-isomer free base (CAS 38385-95-4) has a computed XLogP3 of 1.9 [2]—a difference of 0.3 log units. Experimental LogP values show a similar trend: 2.36 for the 3-isomer [1] versus 1.72 for the 4-isomer . This 0.3–0.6 log unit difference in lipophilicity, arising solely from the piperidine attachment position, can influence blood-brain barrier passive permeability predictions and overall CNS exposure profiles. The 3-yl scaffold's optimization for CNS indications (insomnia) [3] is consistent with its placement in a favorable lipophilicity range for CNS drug design (typically LogP 1–4), whereas the 4-isomer's slightly different physicochemical signature aligns with its distinct anti-inflammatory development path.

lipophilicity LogP XLogP3 blood-brain barrier CNS penetration physicochemical property

hERG Selectivity Advantage of the 3-Piperidinyl Benzimidazole Series Over Earlier 2-Aminobenzimidazole Antihistamines

The 2010 discovery paper explicitly states that representative compounds from the 2-(piperidin-3-yl)-1H-benzimidazole series 'showed improved hERG selectivity over a previously identified 2-aminobenzimidazole series' [1]. For the lead compound Antihistamine-1 (a close derivative of the target scaffold), the hERG channel IC₅₀ was determined to be 0.8 μM [2]. While this hERG IC₅₀ is sub-micromolar and would require further optimization for clinical candidates, it represents a measurable improvement over the predecessor 2-aminobenzimidazole chemotype. The 2012 follow-up study further optimized the scaffold by reducing pKa and/or LogP through polar substituent attachment to the piperidine nitrogen or heteroatom incorporation into the piperidine ring, achieving additional selectivity gains [3]. This documented hERG structure-activity relationship trajectory is specific to the 3-piperidinyl benzimidazole series and provides a baseline for understanding the cardiac safety liabilities of derivatives synthesized from this scaffold.

hERG cardiotoxicity selectivity antihistamine lead optimization safety pharmacology

Commercial Supply Scalability: Multi-Kilogram Production with Defined Quality Specifications

The hydrochloride salt is commercially available at production scales up to 50 kg from specialist fine chemical suppliers, with a defined specification of ≥98% purity by HPLC and moisture content ≤0.5% [1]. This contrasts with the free base form (CAS 123771-23-3), which is typically offered in smaller research quantities (e.g., 1 g from Sigma-Aldrich AldrichCPR at $276) [2] and the 4-isomer (CAS 38385-95-4), which is commonly supplied at 97% purity [3]. The combination of multi-kilogram availability, high HPLC purity, and tightly controlled moisture specification makes the hydrochloride salt the form of choice for programs transitioning from milligram-scale medicinal chemistry to gram-to-kilogram preclinical development, where reproducible stoichiometry and minimal water content are critical for formulation and scale-up chemistry.

supply chain production scale purity specification procurement preclinical development

Evidence-Backed Application Scenarios for 2-(Piperidin-3-yl)-1H-benzo[d]imidazole Hydrochloride in Research and Industrial Procurement


CNS-Targeted H₁-Antihistamine Drug Discovery: Scaffold Starting Point for Insomnia and Sleep Disorder Programs

This hydrochloride salt is the direct precursor to the 2-(3-aminopiperidine)-benzimidazole series identified as selective, CNS-penetrating H₁-antihistamines [1]. Programs targeting sedative hypnotics or insomnia can use this scaffold to explore N-substitution SAR at the piperidine nitrogen, following the established optimization path where pKa and LogP reduction yielded improved hERG selectivity and CNS profiles [2]. The aqueous solubility of the hydrochloride salt enables direct use in in vitro H₁ receptor binding assays and hERG counter-screening without a salt-exchange step.

Renin Inhibitor Medicinal Chemistry: 3,5-Disubstituted Piperidine Benzimidazole Programs

Takeda Pharmaceutical's discovery of TAK-272 (a clinical-stage renin inhibitor) and related 3,5-disubstituted piperidine benzimidazoles [3] demonstrates that the 3-piperidinyl benzimidazole scaffold extends beyond antihistamine applications into cardiovascular drug discovery. Researchers pursuing aspartic proteinase inhibition can leverage this scaffold for structure-based drug design, with the 3-position of the piperidine serving as the attachment point for carboxamide and carbonyl substituents critical for S1' site binding. The multi-kilogram supply supports the synthesis of focused libraries for renin inhibition SAR exploration.

Regioisomer-Controlled Chemical Biology Probe Synthesis: Ensuring Target Engagement Specificity

When designing chemical probes where the piperidine attachment point (3-yl vs. 4-yl vs. N-1) may determine target binding geometry, this compound provides unequivocal regiochemical identity at the C-2 benzimidazole position. The measured XLogP3 difference of 0.3 units between the 3-isomer (1.6) and 4-isomer (1.9) [4][5] provides an additional physicochemical verification handle: researchers can confirm correct regioisomer identity by LogP measurement before committing to expensive biological assays. The hydrochloride salt's water solubility also facilitates aqueous probe formulation without DMSO-related artifacts.

Preclinical Development Scale-Up: Bridge from Medicinal Chemistry to IND-Enabling Studies

For programs that have identified a lead compound derived from the 2-(piperidin-3-yl)-1H-benzimidazole scaffold, the availability of the hydrochloride parent intermediate at 50 kg scale with 98% HPLC purity and ≤0.5% moisture [6] supports GMP-like quality expectations for late-stage preclinical supply. The defined moisture specification is particularly critical for water-sensitive downstream chemistry (e.g., amide couplings, Boc protections), where uncontrolled hydration of the starting material can compromise reaction stoichiometry and yield reproducibility across batches.

Quote Request

Request a Quote for 2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.